molecular formula C17H19F5N4O2S B10959676 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine

1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B10959676
M. Wt: 438.4 g/mol
InChI Key: CUAVJVCDKOWONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with difluoromethyl and dimethyl groups, a sulfonyl group, and a piperazine ring substituted with a trifluoromethylphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps:

  • Formation of the Pyrazole Ring:

    • Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, the difluoromethyl group can be introduced using difluoromethylating agents under controlled conditions.
    • Common reagents: Difluoromethylating agents like difluoromethyl sulfone.
  • Sulfonylation:

    • The pyrazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base.
    • Common reagents: Sulfonyl chloride, base (e.g., triethylamine).
  • Formation of the Piperazine Derivative:

    • The piperazine ring is synthesized separately, often starting from piperazine and introducing the trifluoromethylphenyl group via nucleophilic substitution.
    • Common reagents: Trifluoromethylbenzene derivatives, nucleophiles.
  • Coupling Reaction:

    • The final step involves coupling the sulfonylated pyrazole with the substituted piperazine under suitable conditions.
    • Common reagents: Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially affecting the pyrazole or piperazine rings.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The trifluoromethyl group on the phenyl ring can be substituted under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole or piperazine rings.

    Reduction: Sulfide derivatives.

    Substitution: Substituted phenyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential applications in drug design due to its unique structural features.
  • Investigated for its biological activity, including potential as an enzyme inhibitor or receptor modulator.

Industry:

  • May be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl and trifluoromethyl groups can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

  • 1-(3-(Trifluoromethyl)phenyl)piperazine
  • 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole

Comparison:

    1-(3-(Trifluoromethyl)phenyl)piperazine:

    1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole: Lacks the piperazine and trifluoromethylphenyl groups, which may affect its biological activity and binding properties.

Properties

Molecular Formula

C17H19F5N4O2S

Molecular Weight

438.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C17H19F5N4O2S/c1-11-15(12(2)26(23-11)16(18)19)29(27,28)25-8-6-24(7-9-25)14-5-3-4-13(10-14)17(20,21)22/h3-5,10,16H,6-9H2,1-2H3

InChI Key

CUAVJVCDKOWONX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.